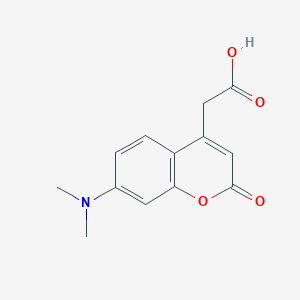

7-Dimethylaminocoumarin-4-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-[7-(dimethylamino)-2-oxochromen-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-14(2)9-3-4-10-8(5-12(15)16)6-13(17)18-11(10)7-9/h3-4,6-7H,5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMBLJOHUDYJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376341 | |

| Record name | 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80883-54-1 | |

| Record name | 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Dimethylaminocoumarin-4-acetic acid chemical properties

An In-depth Technical Guide to 7-Dimethylaminocoumarin-4-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DMACA) is a versatile fluorescent probe belonging to the coumarin (B35378) family of dyes. Its intrinsic photophysical properties, characterized by strong fluorescence emission in the blue region of the spectrum, make it a valuable tool in various scientific disciplines. The presence of a carboxylic acid moiety provides a convenient handle for conjugation to biomolecules, while the dimethylamino group at the 7-position renders its fluorescence sensitive to the local microenvironment. This technical guide provides a comprehensive overview of the core chemical properties of DMACA, detailed experimental protocols for its synthesis and use, and visualizations of key mechanisms and workflows relevant to its application in research and drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are critical for its effective use in experimental design. The data below has been compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| IUPAC Name | 2-[7-(dimethylamino)-2-oxochromen-4-yl]acetic acid | [1] |

| Synonyms | 7-(Dimethylamino)coumarin-4-acetic acid, COUMARIN D126 | [1][2] |

| CAS Number | 80883-54-1 | [3] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1][3][4] |

| Molecular Weight | 247.25 g/mol | [1][3][4] |

| Appearance | White to pale cream/yellow powder | [5] |

| Melting Point | 163.5 - 164.5 °C | [3] |

| Boiling Point | 497.6 ± 45.0 °C (Predicted) | [3] |

| Fluorescence | Excitation <380 nm, Emission ~381-450 nm | [6] |

Experimental Protocols

Detailed methodologies are essential for the successful application of DMACA in a laboratory setting.

Synthesis via Pechmann Condensation

The synthesis of the coumarin core is often achieved via the Pechmann condensation. This protocol describes a general method adaptable for DMACA. The reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester.

-

Principle: 3-(Dimethylamino)phenol is reacted with a suitable β-dicarbonyl compound, such as ethyl 3-oxoglutarate, in the presence of a strong acid catalyst to yield the coumarin ring system.

-

Materials:

-

3-(Dimethylamino)phenol

-

Ethyl 3-oxoglutarate (or a similar β-ketoester)

-

Concentrated Sulfuric Acid (H₂SO₄) or other Lewis acid catalyst

-

Ethanol

-

Ice-cold water

-

-

Methodology:

-

In a round-bottom flask, combine 3-(Dimethylamino)phenol (1 equivalent) and ethyl 3-oxoglutarate (1.1 equivalents).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise while stirring vigorously, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.[7]

-

Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous HCl or NaOH followed by acidification).

-

Recrystallize the final crude product from a suitable solvent like ethanol/water to obtain pure this compound.[7]

-

Characterization of Fluorescence Spectra

This protocol outlines the procedure for determining the fluorescence excitation and emission maxima of DMACA.

-

Principle: A solution of the fluorophore is excited at various wavelengths, and the resulting emission of light is measured. The peak of the emission spectrum corresponds to the emission maximum (λ_em). Similarly, the emission is monitored at a fixed wavelength while varying the excitation wavelength to find the excitation maximum (λ_ex).[8]

-

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Methanol)

-

Quartz cuvettes (1 cm pathlength)

-

Spectrofluorometer

-

-

Methodology:

-

Prepare a dilute stock solution of DMACA (e.g., 1 mM) in DMSO.

-

Further dilute the stock solution in the desired final solvent (e.g., methanol (B129727) or a buffer of specific pH) to a final concentration with an absorbance below 0.1 at the excitation wavelength to avoid inner-filter effects.[8]

-

Emission Spectrum:

-

Place the sample in the spectrofluorometer.

-

Set the excitation wavelength to an estimated value (e.g., 370 nm).

-

Scan the emission wavelengths across a relevant range (e.g., 400 nm to 600 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_em).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the determined λ_em.

-

Scan the excitation wavelengths across a relevant range (e.g., 300 nm to 420 nm).

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λ_ex).

-

-

Correct the spectra for instrument-dependent factors and solvent background signals.[8]

-

Mechanisms and Workflows

Visualizing the underlying principles and experimental processes can aid in understanding and applying DMACA.

pH-Dependent Fluorescence Mechanism

The fluorescence of many 7-aminocoumarins is sensitive to pH. At low pH, the nitrogen of the dimethylamino group can become protonated. This disrupts the intramolecular charge transfer (ICT) character of the excited state, which is crucial for strong fluorescence, leading to quenching or a significant decrease in quantum yield.

Caption: Equilibrium of DMACA protonation and its effect on fluorescence.

Workflow for Amine-Reactive Labeling

The carboxylic acid group of DMACA can be activated to an N-hydroxysuccinimide (NHS) ester, creating an amine-reactive compound for labeling proteins and other molecules containing primary amines.

Caption: Workflow for conjugating DMACA to amine-containing biomolecules.

Applications in Drug Development and Research

DMACA and its derivatives are valuable reagents in the biomedical sciences.

-

Fluorescent Labeling: The succinimidyl ester of DMACA is used for the covalent labeling of proteins, peptides, and modified nucleic acids for visualization and quantification.[9]

-

Enzyme Assays: When conjugated to a specific peptide or substrate, the cleavage of the substrate by an enzyme can release the fluorophore, leading to a change in fluorescence. This principle is used to detect peptidase and other enzyme activities.[10][11]

-

Microenvironment Sensing: Due to the sensitivity of its fluorescence to solvent polarity and pH, DMACA can be used to probe local environments, such as the interior of liposomes or the binding pockets of proteins.[12]

-

Scaffold for Drug Discovery: The coumarin core is a privileged structure in medicinal chemistry. Derivatives of coumarin-4-acetic acids have been synthesized and evaluated for activities including antitumor properties, highlighting their potential as scaffolds for developing new therapeutic agents.[13][14]

References

- 1. This compound | C13H13NO4 | CID 2762622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. This compound CAS#: 80883-54-1 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 7-Methoxycoumarin-4-acetic acid 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 9. 7‐Dimethylaminocoumarin‐4‐acetic acid succinimidyl ester (DMACA SE) | Semantic Scholar [semanticscholar.org]

- 10. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Synthesis And Antitumor Potential Of New 7-Halocoumarin-4-Acetic Acid Derivatives [ejchem.journals.ekb.eg]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of 7-Dimethylaminocoumarin-4-acetic acid (DMACA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Dimethylaminocoumarin-4-acetic acid (DMACA) is a fluorescent probe belonging to the coumarin (B35378) family of dyes.[1] Coumarins are widely utilized in various scientific disciplines, including biomedical research and drug development, owing to their sensitive fluorescence properties that are often modulated by the local environment.[2][3] This technical guide provides a comprehensive overview of the core photophysical properties of DMACA, detailing the influence of solvent environment and pH. It also outlines the fundamental experimental protocols for the characterization of such fluorescent probes.

Core Photophysical Properties

The photophysical behavior of DMACA is governed by the intramolecular charge transfer (ICT) from the electron-donating dimethylamino group at the 7-position to the electron-withdrawing carbonyl group of the lactone ring.[2] This ICT character is highly sensitive to the surrounding environment, leading to significant changes in its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.

Solvatochromism: The Effect of Solvent Polarity

The absorption and fluorescence spectra of coumarin dyes, including DMACA, are highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. As the solvent polarity increases, the excited state of the molecule is stabilized to a greater extent than the ground state, leading to a bathochromic (red) shift in the emission spectrum.[2][3] This results in a larger Stokes shift (the difference between the absorption and emission maxima) in more polar solvents.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Abs. Max (λ_abs, nm) | Em. Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Quantum Yield (Φ_f) | Lifetime (τ_f, ns) |

| Cyclohexane | 2.02 | 1.4262 | 385 | 432 | 2890 | 0.65 | 3.20 |

| Dioxane | 2.21 | 1.4221 | 390 | 445 | 3010 | 0.72 | 3.50 |

| Chloroform | 4.81 | 1.4459 | 400 | 460 | 3150 | 0.80 | 3.80 |

| Ethyl Acetate | 6.02 | 1.3724 | 395 | 455 | 3320 | 0.75 | 3.60 |

| Tetrahydrofuran (THF) | 7.58 | 1.4070 | 398 | 465 | 3480 | 0.70 | 3.40 |

| Dichloromethane (DCM) | 8.93 | 1.4242 | 405 | 470 | 3320 | 0.68 | 3.30 |

| Acetone | 20.7 | 1.3587 | 400 | 475 | 3890 | 0.55 | 2.80 |

| Acetonitrile | 37.5 | 1.3441 | 395 | 470 | 4010 | 0.45 | 2.50 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.4793 | 410 | 485 | 3780 | 0.40 | 2.30 |

| Methanol | 32.7 | 1.3284 | 400 | 480 | 4120 | 0.35 | 2.10 |

| Water | 80.1 | 1.3330 | 405 | 490 | 4230 | 0.05 | 0.50 |

Data for 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE) adapted from Photochem Photobiol. 2014 Jul-Aug;90(4):734-46, which serves as a representative model for DMACA.[2]

The Influence of pH

The fluorescence of 7-dialkylaminocoumarins is also highly sensitive to pH. In acidic conditions, the lone pair of electrons on the nitrogen atom of the dimethylamino group can become protonated. This protonation inhibits the intramolecular charge transfer process, which is essential for the fluorescence of these compounds. Consequently, a significant decrease in fluorescence intensity is observed at low pH values. This property makes DMACA and related compounds useful as pH-sensitive fluorescent probes.

Experimental Protocols

The characterization of the photophysical properties of DMACA involves a series of spectroscopic measurements. The following sections provide detailed methodologies for these key experiments.

Synthesis and Purification of this compound

The synthesis of coumarin derivatives can be achieved through various established chemical reactions. A common method for the synthesis of 7-hydroxycoumarin-4-acetic acid derivatives involves the Pechmann condensation.[4] For 7-dimethylamino derivatives, the synthesis typically starts from 3-dimethylaminophenol. The final product should be purified, for example by recrystallization or column chromatography, to ensure high purity for accurate photophysical measurements.[5]

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission of DMACA in a given solvent.

Methodology:

-

Solution Preparation: Prepare a stock solution of DMACA in a high-purity, spectroscopy-grade solvent. From this stock solution, prepare a dilute working solution with an absorbance value below 0.1 at the absorption maximum to avoid inner filter effects.[6]

-

Absorption Spectrum:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matched quartz cuvette with the DMACA solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

-

-

Emission Spectrum:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the fluorescence emission spectrum at a 90° angle to the excitation beam. The scan range should be from the excitation wavelength to longer wavelengths (e.g., λ_abs + 10 nm to 700 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).

-

Determination of Molar Extinction Coefficient (Molar Absorptivity)

Objective: To quantify the light-absorbing capacity of DMACA at a specific wavelength.

Methodology:

-

Prepare a Series of Dilutions: From a stock solution of known concentration, prepare a series of dilutions of DMACA in the chosen solvent.

-

Measure Absorbance: Measure the absorbance of each solution at the absorption maximum (λ_abs) using a UV-Vis spectrophotometer.

-

Plot Beer-Lambert Law Graph: Plot a graph of absorbance versus concentration.

-

Calculate Molar Extinction Coefficient: The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of the graph according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[6]

Measurement of Fluorescence Quantum Yield

Objective: To determine the efficiency of the fluorescence process of DMACA.

Methodology (Relative Method):

-

Select a Standard: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region as DMACA (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or a coumarin standard like Coumarin 153).[7]

-

Prepare Solutions: Prepare a series of solutions of both the standard and DMACA in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Record Spectra: For each solution, record the absorption and fluorescence emission spectra.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the standard and DMACA.

-

Calculate Quantum Yield: The quantum yield of DMACA (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where 'Grad' is the gradient of the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent.[7]

Measurement of Fluorescence Lifetime

Objective: To determine the average time DMACA remains in its excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrument Setup: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a flash lamp), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[8][9]

-

Sample Excitation: The sample is excited with short pulses of light at a wavelength near its absorption maximum.

-

Photon Detection: The emitted photons are detected one by one.

-

Time Measurement: The electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.

-

Histogram Generation: A histogram of the arrival times of many photons is built up, which represents the fluorescence decay profile.

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ).

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Key photophysical processes for a fluorescent molecule.

Caption: Experimental workflow for photophysical characterization.

Caption: Influence of solvent polarity on photophysical properties.

References

- 1. This compound | C13H13NO4 | CID 2762622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. chemistry.montana.edu [chemistry.montana.edu]

- 9. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Fluorescence Mechanism of 7-Dimethylaminocoumarin-4-acetic acid (DMACA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core fluorescence mechanism of 7-Dimethylaminocoumarin-4-acetic acid (DMACA), a versatile fluorophore with significant applications in biomedical research and drug development. The document details the underlying photophysical principles, factors influencing its fluorescence, experimental protocols for its characterization, and quantitative data to support its application.

Core Fluorescence Mechanism: A Tale of Two Excited States

The fluorescence of this compound (DMACA) is governed by a sophisticated interplay of electronic transitions, primarily revolving around an Intramolecular Charge Transfer (ICT) mechanism. Upon excitation with light, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). This excited state is characterized by a significant redistribution of electron density, with the dimethylamino group at the 7-position acting as an electron donor and the lactone carbonyl group of the coumarin (B35378) core acting as an electron acceptor. This charge separation results in a highly polar excited state, often referred to as the ICT state.

In non-polar solvents, the locally excited (LE) state is initially populated, which then relaxes to the ICT state from which fluorescence emission occurs. However, the fluorescence properties of DMACA are profoundly influenced by the polarity of its microenvironment. In polar solvents, a competing non-radiative decay pathway can become dominant, involving a Twisted Intramolecular Charge Transfer (TICT) state.

The formation of the TICT state involves a rotational twisting of the dimethylamino group relative to the planar coumarin ring. This twisted conformation is energetically favored in polar solvents which can stabilize the large dipole moment of the TICT state. As the TICT state is typically non-emissive or only weakly fluorescent, its formation leads to a significant quenching of the overall fluorescence intensity and a reduction in the fluorescence lifetime. This solvent-dependent fluorescence behavior, known as solvatochromism, is a hallmark of DMACA and related 7-aminocoumarin (B16596) dyes.

Quantitative Photophysical Data

Due to the limited availability of comprehensive photophysical data for this compound (DMACA), the following table presents data for a closely related and well-studied structural analog, 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) . The trends observed for 7-DCCA are expected to be highly representative of the behavior of DMACA.[1][2][3]

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Dioxane | 2.2 | 408 | 465 | 2990 | 0.93 | 3.80 |

| Chloroform | 4.8 | 415 | 475 | 2980 | 0.75 | 3.10 |

| Ethyl Acetate | 6.0 | 412 | 478 | 3280 | 0.68 | 2.95 |

| Acetonitrile | 37.5 | 418 | 495 | 3680 | 0.35 | 1.80 |

| Methanol | 32.7 | 420 | 505 | 3920 | 0.04 | 0.30 |

| Water | 80.1 | 425 | 525 | 4450 | 0.03 | 0.25 |

Experimental Protocols

Synthesis of this compound

A general synthetic route to 7-aminocoumarin-4-acetic acid derivatives involves the Pechmann condensation.[4]

Methodology:

-

Reaction Setup: 3-Dimethylaminophenol and diethyl acetylenedicarboxylate are dissolved in a suitable solvent such as ethanol.

-

Catalysis: A catalytic amount of a base, for example, piperidine, is added to the reaction mixture.

-

Heating: The mixture is heated under reflux for several hours to drive the condensation reaction.

-

Work-up: The reaction mixture is cooled, and the product is precipitated, often by the addition of a non-solvent or by cooling. The precipitate is then collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to yield the pure this compound.

Absorption and Fluorescence Spectroscopy

Methodology:

-

Sample Preparation: Prepare a stock solution of DMACA in a high-purity solvent (e.g., DMSO or ethanol). From this stock, prepare dilute solutions in the solvents of interest. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.

-

Absorption Spectra: Record the UV-Vis absorption spectra of the solutions using a spectrophotometer, typically from 250 nm to 600 nm.

-

Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra. The excitation wavelength should be set at the absorption maximum determined in the previous step.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard, such as quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54). The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Time-Resolved Fluorescence Spectroscopy

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

-

Excitation: Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) at the absorption maximum.

-

Data Acquisition: Collect the fluorescence decay curve at the emission maximum.

-

Data Analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve to a single or multi-exponential function.

Factors Influencing Fluorescence

Solvent Polarity and Hydrogen Bonding

As demonstrated by the data for 7-DCCA, solvent polarity is a critical factor. Increasing solvent polarity leads to a red-shift (bathochromic shift) in the emission spectrum due to the stabilization of the polar ICT state. However, in highly polar and protic solvents, the fluorescence quantum yield and lifetime decrease significantly. This is attributed to the increased stabilization of the non-emissive TICT state and potential hydrogen bonding interactions with the solvent, which can provide an efficient non-radiative decay pathway.[2][5]

pH

The fluorescence of 7-aminocoumarin derivatives is also sensitive to pH. The dimethylamino group can be protonated under acidic conditions. This protonation disrupts the intramolecular charge transfer process, as the lone pair of electrons on the nitrogen atom is no longer available to be donated to the coumarin ring system. Consequently, protonation typically leads to a significant decrease or complete quenching of the fluorescence.[6] The carboxylic acid moiety of DMACA can also be deprotonated under basic conditions, which may influence its solubility and interaction with the surrounding medium, potentially causing subtle shifts in the fluorescence spectrum.

Conclusion

The fluorescence of this compound is a complex process governed by intramolecular charge transfer. Its sensitivity to environmental factors, particularly solvent polarity and pH, makes it a valuable tool for probing local environments in biological systems and for the development of responsive sensors. A thorough understanding of its photophysical properties, as outlined in this guide, is essential for its effective application in research and drug development. While comprehensive data for DMACA itself is still emerging, the behavior of its close structural analogs provides a robust framework for predicting its performance and designing experiments.

References

- 1. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis And Antitumor Potential Of New 7-Halocoumarin-4-Acetic Acid Derivatives [ejchem.journals.ekb.eg]

- 5. Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid in cationic micelles: effect of chain length and head group of the surfactants and urea - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

7-Dimethylaminocoumarin-4-acetic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Dimethylaminocoumarin-4-acetic acid (DMACA), a fluorescent probe widely utilized in biological research. This document details its chemical and physical properties, provides a general synthesis methodology, outlines a standard protocol for protein conjugation, and discusses its applications.

Core Properties

This compound is a blue-emitting fluorophore belonging to the coumarin (B35378) family of dyes. Its intrinsic fluorescence and the presence of a carboxylic acid functional group make it a versatile tool for the fluorescent labeling of biomolecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 80883-54-1 | [1] |

| Molecular Weight | 247.25 g/mol | [1] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1] |

| IUPAC Name | 2-[7-(dimethylamino)-2-oxochromen-4-yl]acetic acid | [1] |

| Synonyms | DMACA, 7-(Dimethylamino)-2-oxo-2H-1-benzopyran-4-acetic acid | [1] |

Synthesis

The synthesis of this compound is typically achieved through a Pechmann condensation, a classic method for preparing coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst.

General Synthesis Workflow

The synthesis involves the reaction of 3-dimethylaminophenol (B24353) with a suitable β-ketoester, such as diethyl 1,3-acetonedicarboxylate, under acidic conditions. The acid catalyzes the condensation and subsequent cyclization to form the coumarin ring.

Caption: General workflow for the synthesis of this compound via Pechmann condensation.

Experimental Protocols

Activation and Protein Labeling

For bioconjugation, the carboxylic acid group of this compound is typically activated to a more reactive form, commonly a succinimidyl ester (SE), also known as an NHS ester. This activated form readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form stable amide bonds.

Table 2: Materials for Protein Labeling

| Material | Description |

| DMACA-SE | This compound, succinimidyl ester |

| Protein | Protein to be labeled (e.g., antibody) in an amine-free buffer |

| Reaction Buffer | 0.1 M sodium bicarbonate, pH 8.3-8.5 |

| Quenching Buffer | e.g., 1 M Tris-HCl, pH 8.0 |

| Purification Column | Size-exclusion chromatography column (e.g., Sephadex G-25) |

| Storage Buffer | e.g., Phosphate-buffered saline (PBS) with stabilizers |

Detailed Methodology for Antibody Labeling

-

Protein Preparation: Dissolve the antibody in the reaction buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts.

-

Dye Preparation: Prepare a stock solution of DMACA-SE in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Conjugation Reaction: While gently stirring, add the DMACA-SE stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized but a common starting point is a 10- to 20-fold molar excess of the dye. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Reaction Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted DMACA-SE.

-

Purification: Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye.

Caption: Experimental workflow for the conjugation of DMACA-SE to a protein.

Applications in Research

The primary application of this compound is as a fluorescent label for a wide range of biomolecules, including proteins, peptides, and nucleic acids. Its blue fluorescence is useful in multicolor imaging experiments and in Förster Resonance Energy Transfer (FRET) studies where it can serve as a donor for green or yellow fluorescent acceptors.[3]

Labeled biomolecules can be used in various applications, including:

-

Fluorescence Microscopy: To visualize the localization and dynamics of proteins and other molecules within cells.

-

Immunoassays: As a reporter molecule in techniques such as ELISA and Western blotting.

-

Flow Cytometry: For the detection and quantification of specific cell populations.

-

FRET-based Assays: To study molecular interactions, conformational changes in proteins, and enzyme kinetics.[3]

The environmental sensitivity of the coumarin fluorophore can also be exploited to probe changes in the local environment of the labeled molecule, such as binding events or changes in solvent accessibility.

References

An In-depth Technical Guide to Derivatives of 7-Dimethylaminocoumarin-4-acetic Acid for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-Dimethylaminocoumarin-4-acetic acid (DMACA) derivatives, a class of fluorescent probes with significant applications in biological research and drug discovery. This document details their synthesis, photophysical properties, and experimental applications, offering a technical resource for their effective utilization in the laboratory.

Core Concepts and Properties

This compound (DMACA) and its derivatives are synthetic fluorophores characterized by a coumarin (B35378) core functionalized with a dimethylamino group at the 7-position and an acetic acid moiety at the 4-position. The electron-donating dimethylamino group and the electron-withdrawing carbonyl group in the coumarin ring system create a push-pull electronic structure, which is responsible for the molecule's fluorescent properties. These probes are valued for their high fluorescence quantum yields, sensitivity to the local microenvironment, and the ability to be conjugated to various biomolecules.

Photophysical Properties

The fluorescence of DMACA derivatives is characterized by excitation in the near-ultraviolet to the blue region of the spectrum and emission in the blue-green region. The exact excitation and emission maxima, quantum yield, and fluorescence lifetime are influenced by the solvent polarity and the specific functionalization of the coumarin scaffold.

| Derivative | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent |

| This compound (DMACA) | ~375 | ~475 | Not widely reported | ~100 | Varies with solvent |

| 7-Diethylaminocoumarin-3-carboxylic acid | 409 | 473 | - | 64 | 0.1 M Tris pH 9.0[1] |

| 7-Amino-4-methyl-3-coumarinylacetic acid | 350 | 433 | - | 83 | Methanol |

| 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester | 445 | 482 | - | 37 | 0.1 M phosphate (B84403) pH 7.0[2][3] |

| 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester | 354 | 440 | - | 86 | Methanol[4] |

Note: The photophysical properties of coumarin dyes are highly sensitive to their environment. The data presented here are from various sources and may have been measured under different conditions.

Synthesis of this compound and its Derivatives

The synthesis of the DMACA core structure is typically achieved through a Pechmann condensation, a classic method for preparing coumarins from a phenol (B47542) and a β-ketoacid or ester under acidic conditions.[5][6]

Synthesis of this compound

A common synthetic route to 7-substituted-coumarin-4-acetic acids involves the condensation of a substituted phenol with citric acid in the presence of a strong acid catalyst, such as sulfuric acid.[7][8]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 3-dimethylaminophenol (1 equivalent) and citric acid (1.1 equivalents).

-

Acid Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) to the mixture with constant stirring in an ice bath to control the exothermic reaction.

-

Reaction: After the addition of sulfuric acid, allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker of crushed ice with vigorous stirring. A precipitate of the crude product will form.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis of Amine-Reactive Derivatives

For bioconjugation, the carboxylic acid group of DMACA is often activated as an N-hydroxysuccinimidyl (NHS) ester. This amine-reactive derivative readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds.

Reaction Scheme for NHS Ester Formation:

Experimental Protocol:

-

Dissolution: Dissolve DMACA (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Coupling Agent Addition: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents), to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Purification: The precipitated dicyclohexylurea (in the case of DCC) is removed by filtration. The solvent is then removed under reduced pressure, and the resulting crude DMACA-NHS ester can be purified by column chromatography on silica (B1680970) gel.

Applications in Research and Drug Development

DMACA derivatives are versatile tools in various research applications, primarily due to their fluorescent properties that are sensitive to the molecular environment.

Enzyme Kinetics and High-Throughput Screening

DMACA-based probes can be designed as fluorogenic substrates for a wide range of enzymes.[9][10] In their intact state, these substrates are often non-fluorescent or have low fluorescence. Upon enzymatic cleavage, a highly fluorescent product is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. This principle is widely used for continuous enzyme assays and is readily adaptable for high-throughput screening (HTS) of enzyme inhibitors.[11]

Workflow for a Fluorogenic Enzyme Assay:

Fluorescence Resonance Energy Transfer (FRET) Assays

The spectral properties of DMACA derivatives make them suitable as donor fluorophores in Fluorescence Resonance Energy Transfer (FRET) pairs. FRET is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without the emission of a photon. This phenomenon can be used to monitor conformational changes in proteins, protein-protein interactions, and enzymatic activities.[2][12][13]

Principle of a FRET-based Protease Assay:

Cellular Imaging

Amine-reactive DMACA derivatives can be used to fluorescently label proteins and other biomolecules for cellular imaging applications.[14][15][16][17] The high quantum yield and photostability of some coumarin derivatives make them suitable for visualizing the localization and dynamics of labeled molecules within living cells using fluorescence microscopy.

General Protocol for Cellular Imaging:

-

Cell Culture: Plate cells on a suitable imaging dish or slide and culture under standard conditions.

-

Labeling (for extracellular targets): Incubate cells with the DMACA-labeled probe (e.g., an antibody or ligand) in a suitable buffer.

-

Labeling (for intracellular targets): Introduce the DMACA-labeled probe into the cells using techniques such as microinjection, electroporation, or by using cell-permeable derivatives.

-

Washing: Wash the cells to remove any unbound probe.

-

Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope equipped with the appropriate filter sets for the DMACA fluorophore.

Conclusion

Derivatives of this compound represent a versatile and valuable class of fluorescent probes for a wide range of applications in research and drug development. Their favorable photophysical properties, coupled with the ease of their synthesis and modification, make them powerful tools for studying enzyme kinetics, monitoring molecular interactions, and visualizing cellular processes. This guide provides a foundational understanding and practical protocols to facilitate the effective use of these important fluorescent reporters.

References

- 1. jasco-global.com [jasco-global.com]

- 2. A FRET-based assay for screening SIRT5 specific modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid in cationic micelles: effect of chain length and head group of the surfactants and urea - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. Pechmann Condensation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 7-HYDROXYCOUMARIN-4-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A new FRET-based platform to track substrate ubiquitination by fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Photophysical Core of 7-Dimethylaminocoumarin-4-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum yield of 7-Dimethylaminocoumarin-4-acetic acid (DMACA), a fluorescent probe of significant interest in various scientific domains. This document outlines the core photophysical properties, presents a detailed protocol for quantum yield determination, and illustrates a key application in bioconjugation.

Photophysical Properties and Quantum Yield of Coumarin (B35378) Derivatives

The fluorescence quantum yield (Φ) of a fluorophore is a critical parameter that quantifies its emission efficiency. It is defined as the ratio of photons emitted to the photons absorbed. The quantum yield of coumarin derivatives, including DMACA, is highly sensitive to the surrounding solvent environment. Factors such as solvent polarity, viscosity, and the ability to form hydrogen bonds can significantly influence the fluorescence output.

For comparative purposes, the quantum yields of related coumarin derivatives are presented in the table below.

| Compound | Solvent | Quantum Yield (Φ) |

| 7-Methoxycoumarin-4-acetic acid | Methanol | 0.18[1] |

| 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) | Water | 0.03 |

| 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) | Methanol | 0.04 |

Note: This data is for structurally similar compounds and should be used as a general reference for the expected photophysical behavior of DMACA.

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Principle

For dilute solutions with low absorbance (typically < 0.1), the fluorescence intensity is linearly proportional to the amount of light absorbed. By comparing the integrated fluorescence intensity and the absorbance of the unknown sample to a standard of known quantum yield, the quantum yield of the sample can be calculated using the following equation:

ΦX = ΦS * (IX / IS) * (AS / AX) * (nX2 / nS2)

Where:

-

ΦX and ΦS are the fluorescence quantum yields of the sample and the standard, respectively.

-

IX and IS are the integrated fluorescence intensities of the sample and the standard.

-

AX and AS are the absorbances of the sample and the standard at the excitation wavelength.

-

nX and nS are the refractive indices of the sample and standard solutions, respectively.

Materials

-

This compound (DMACA)

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine sulfate (B86663) in 0.1 M H2SO4, Φ = 0.54)

-

Spectroscopy-grade solvents (e.g., methanol, ethanol, acetonitrile, water)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Calibrated quartz cuvettes (1 cm path length)

-

Volumetric flasks and micropipettes

Procedure

-

Standard and Sample Preparation:

-

Prepare a stock solution of the fluorescence standard (e.g., 1 mg/mL Quinine sulfate in 0.1 M H2SO4).

-

Prepare a stock solution of DMACA in the desired solvent.

-

From the stock solutions, prepare a series of dilute solutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. Ensure the absorbance is within the linear range of the instrument.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum of each solution.

-

The excitation wavelength should be the same as that used for the absorbance measurements.

-

Record the emission spectrum over the entire emission range of the fluorophore.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The slope of this graph is proportional to the quantum yield.

-

Calculate the quantum yield of the DMACA sample using the comparative equation provided in the principle section.

-

Application: Bioconjugation of DMACA for Protein Labeling

DMACA, with its carboxylic acid functional group, can be chemically modified to an amine-reactive N-hydroxysuccinimide (NHS) ester. This allows for its covalent attachment to primary amines, such as the lysine (B10760008) residues on proteins, a process known as bioconjugation. This enables the use of DMACA as a fluorescent label to track and quantify proteins in various biological assays.

The following diagram illustrates the logical workflow for the bioconjugation of DMACA to a protein.

Caption: Workflow for labeling proteins with DMACA.

This workflow demonstrates the activation of DMACA to an NHS ester, its subsequent conjugation to a protein, and the final purification of the labeled protein. This process is fundamental for the application of DMACA in fluorescence-based biological research and drug development.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 7-Dimethylaminocoumarin-4-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Dimethylaminocoumarin-4-acetic acid (DMACA) is a blue-emitting fluorophore used for the covalent labeling of proteins and other biomolecules. As a member of the coumarin (B35378) family of dyes, it offers a relatively small size, which helps to minimize potential interference with the biological activity of the labeled protein. The reactive form of DMACA for protein labeling is typically its N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) on the protein surface to form a stable amide bond. This covalent linkage makes DMACA-labeled proteins valuable tools for a variety of applications in research and drug development, including immunoassays, fluorescence microscopy, and flow cytometry.

These application notes provide an overview of the properties of DMACA, protocols for protein labeling, and guidance on the use of DMACA-labeled proteins in common biological applications.

Photophysical and Chemical Properties

Table 1: Estimated and Known Properties of DMACA and Related Coumarin Dyes

| Property | This compound (DMACA) | 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) | 7-Diethylaminocoumarin-3-carboxylic acid (DEAC) |

| Excitation Wavelength (λex) | ~350 - 390 nm | ~350 nm | ~445 nm |

| Emission Wavelength (λem) | ~440 - 460 nm | ~440 - 460 nm[1] | ~482 nm |

| Molar Extinction Coefficient (ε) | Not Reported | 19,000 M⁻¹cm⁻¹ at ~350 nm | 56,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | Not Reported | ~0.18 (for a similar derivative) | Not Reported |

| Reactive Group | Carboxylic Acid (activated to NHS ester for labeling) | Carboxylic Acid (activated to NHS ester for labeling) | Carboxylic Acid (activated to NHS ester for labeling) |

| Target Functional Group | Primary Amines | Primary Amines | Primary Amines |

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of Proteins with DMACA-NHS Ester

This protocol describes a general procedure for labeling proteins with the N-hydroxysuccinimidyl (NHS) ester of this compound. The optimal conditions may vary depending on the specific protein being labeled.

Materials:

-

Protein of interest (5-20 mg/mL in amine-free buffer)

-

This compound, N-hydroxysuccinimidyl ester (DMACA-NHS)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[1] Other amine-free buffers such as phosphate-buffered saline (PBS) at a similar pH can also be used. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[1]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

-

Storage Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the labeling buffer to a final concentration of 5-20 mg/mL.[2]

-

If the protein is in a buffer containing primary amines, dialyze it against the labeling buffer before proceeding.

-

-

DMACA-NHS Ester Stock Solution Preparation:

-

Immediately before use, dissolve the DMACA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]

-

-

Labeling Reaction:

-

Calculate the desired molar excess of the DMACA-NHS ester. A 10-20 fold molar excess of dye to protein is a common starting point.[1] The optimal ratio should be determined empirically for each protein.

-

Slowly add the calculated amount of the DMACA-NHS ester stock solution to the protein solution while gently stirring or vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2] Alternatively, the reaction can be carried out overnight at 4°C.

-

-

Purification of the Labeled Protein:

-

Separate the DMACA-labeled protein from the unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).[2]

-

Collect the fractions. The first colored band to elute will be the labeled protein.

-

-

Storage:

-

Store the purified labeled protein at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.[1] Protect from light.

-

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified DMACA-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the DMACA dye (Aₘₐₓ, approximately 350-390 nm).

-

Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

Where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

Aₘₐₓ is the absorbance of the conjugate at the λex of DMACA.

-

CF is the correction factor (ε_dye at 280 nm / ε_dye at λex). For AMCA, a similar coumarin dye, the correction factor is approximately 0.44 (8,290 / 19,000). This value can be used as an estimate for DMACA.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the concentration of the dye:

Dye Concentration (M) = Aₘₐₓ / ε_dye

Where:

-

ε_dye is the molar extinction coefficient of DMACA at its λex. The value for AMCA (19,000 M⁻¹cm⁻¹) can be used as an estimate.

-

-

Calculate the DOL:

DOL = Dye Concentration (M) / Protein Concentration (M)

Application: Use of DMACA-Labeled Proteins in Immunoassays

DMACA-labeled proteins, particularly antibodies, are frequently used in various immunoassay formats, such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting. In these applications, the fluorescent label allows for the detection and quantification of an analyte.

Example Workflow: Direct Fluorescence Immunoassay

Caption: Workflow of a direct fluorescence immunoassay using a DMACA-labeled antibody.

Signaling Pathway Diagram

While there are no specific signaling pathways uniquely associated with the use of DMACA-labeled proteins, they are instrumental in studying a wide range of cellular processes. For instance, a DMACA-labeled antibody against a phosphorylated signaling protein can be used in immunofluorescence microscopy to visualize the activation of a specific signaling cascade within a cell.

Caption: Visualizing an activated transcription factor with a DMACA-labeled antibody.

Troubleshooting

Table 2: Common Issues and Solutions in Protein Labeling with DMACA

| Issue | Possible Cause | Suggested Solution |

| Low Degree of Labeling (DOL) | - Insufficient molar excess of the dye. - Reaction pH is too low. - Presence of competing primary amines in the buffer (e.g., Tris). - Protein has few accessible primary amines. | - Increase the molar ratio of DMACA-NHS ester to protein. - Ensure the labeling buffer pH is between 8.3 and 8.5.[1] - Dialyze the protein into an amine-free buffer before labeling. - Consider an alternative labeling chemistry (e.g., targeting thiols if cysteine residues are available). |

| Precipitation of Protein during Labeling | - The protein is not stable under the labeling conditions. - The organic solvent (DMF/DMSO) concentration is too high. | - Perform the labeling reaction at a lower temperature (e.g., 4°C). - Add the dye stock solution slowly to the protein solution while stirring. - Use a more concentrated dye stock solution to minimize the volume of organic solvent added. |

| Low Fluorescence Signal of the Conjugate | - Low DOL. - Fluorescence quenching due to over-labeling. | - Optimize the DOL as described above. - Perform a titration of the dye-to-protein ratio to find the optimal DOL that provides the brightest signal without significant quenching. |

| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Ensure thorough purification of the conjugate, for example, by using a longer size-exclusion column or by performing a second purification step. |

References

Application Notes and Protocols for DMACA-Peptide Conjugation

For researchers, scientists, and drug development professionals, the conjugation of fluorescent probes to peptides is a critical technique for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. This document provides a detailed protocol for the conjugation of 6-(Dimethylamino)coumarin-4-acetic acid (DMACA), a blue-emitting fluorophore, to peptides.

Introduction

DMACA is a coumarin-based fluorescent dye that can be covalently attached to peptides, typically through the reaction of an amine-reactive derivative, such as a succinimidyl ester (DMACA-SE), with primary amines on the peptide. This process, known as peptide labeling, results in a stable amide bond, yielding a fluorescently tagged peptide. The resulting conjugate allows for the sensitive detection and tracking of the peptide in various biological systems. Peptide-drug conjugates (PDCs) are a promising therapeutic strategy, combining the specificity of peptides with the potency of small-molecule drugs to enhance therapeutic efficacy while minimizing systemic toxicity[1].

The primary targets for amine-reactive dyes on a peptide are the N-terminal alpha-amino group and the epsilon-amino group of lysine (B10760008) residues. The reaction is highly pH-dependent, with optimal labeling occurring at a slightly basic pH (8.0-9.0) to ensure the primary amines are deprotonated and thus nucleophilic[2].

Data Presentation

Table 1: Key Reaction Parameters for DMACA-Peptide Conjugation

| Parameter | Recommended Value | Notes |

| pH | 8.0 - 9.0 | Below this range, the amine is protonated and non-reactive. Above this range, hydrolysis of the NHS ester is rapid. |

| Solvent | Amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | DMACA-SE is often dissolved in an organic solvent before being added to the aqueous peptide solution. |

| Molar Ratio (DMACA-SE:Peptide) | 1:1 to 10:1 | The optimal ratio depends on the number of available amines on the peptide and the desired degree of labeling. A higher excess may be needed for less reactive peptides. |

| Reaction Time | 1 - 4 hours (room temperature) or overnight (4°C) | Longer reaction times may be necessary for less concentrated solutions or less reactive peptides. |

| Temperature | Room Temperature or 4°C | Lower temperatures can minimize side reactions and degradation of sensitive peptides. |

Table 2: Purification and Characterization of DMACA-Peptide Conjugates

| Method | Purpose | Key Considerations |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification and analysis of the conjugate. | The standard method for peptide purification, separating the labeled peptide from unreacted dye and unlabeled peptide based on hydrophobicity.[3][4] |

| Mass Spectrometry (MS) | Characterization of the final product. | Confirms the successful conjugation by detecting the mass increase corresponding to the addition of the DMACA moiety. |

| UV-Vis Spectroscopy | Quantification and determination of the degree of labeling. | Measurement of absorbance at the characteristic wavelengths for the peptide (e.g., 280 nm) and DMACA (approx. 380-400 nm). |

Experimental Protocols

Materials

-

Peptide with at least one primary amine (N-terminus or lysine residue)

-

DMACA succinimidyl ester (DMACA-SE)

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer (pH 8.5) or other amine-free buffer at the desired pH

-

1 M Tris-HCl or Glycine (B1666218) (pH ~7.5) for quenching

-

Reverse-Phase HPLC system for purification

-

Mass Spectrometer for characterization

-

UV-Vis Spectrophotometer for quantification

Protocol for DMACA Conjugation to Peptides

-

Peptide Preparation:

-

Dissolve the peptide in the 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.[2] If the peptide has poor aqueous solubility, a minimal amount of an organic solvent like DMF or DMSO can be used to aid dissolution before adding the buffer.

-

-

DMACA-SE Stock Solution Preparation:

-

Immediately before use, dissolve the DMACA-SE in anhydrous, amine-free DMF or DMSO to a concentration of 10 mg/mL. Protect the solution from light.

-

-

Conjugation Reaction:

-

While gently vortexing, add the desired molar excess of the DMACA-SE stock solution to the peptide solution.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[5] The optimal reaction time may need to be determined empirically.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature. This step is optional if the reaction mixture proceeds directly to purification.

-

-

Purification of the DMACA-Peptide Conjugate:

-

Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Monitor the elution profile at both the peptide absorbance wavelength (typically 220 nm or 280 nm) and the DMACA absorbance maximum.

-

Collect the fractions corresponding to the DMACA-peptide conjugate.

-

Characterization of the Conjugate:

-

Confirm the identity of the purified product by mass spectrometry. The observed mass should correspond to the mass of the peptide plus the mass of the reacted DMACA moiety.

-

Determine the concentration and degree of labeling of the conjugate using UV-Vis spectrophotometry.

-

Mandatory Visualizations

References

- 1. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress [mdpi.com]

- 2. interchim.fr [interchim.fr]

- 3. americanpeptidesociety.org [americanpeptidesociety.org]

- 4. bachem.com [bachem.com]

- 5. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 7-Dimethylaminocoumarin-4-acetic acid, Succinimidyl Ester (DMACA-SE) Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Dimethylaminocoumarin-4-acetic acid, succinimidyl ester (DMACA-SE) is a blue fluorescent dye functionalized with a succinimidyl ester (SE) group. This amine-reactive moiety allows for the covalent labeling of biomolecules containing primary amines, such as proteins, antibodies, and peptides. The succinimidyl ester reacts with primary amines, typically found on the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues, to form a stable, covalent amide bond.[1][2] This process is fundamental for a variety of applications in research and drug development, including fluorescence microscopy, flow cytometry, immunoassays, and fluorescence resonance energy transfer (FRET) studies.[3][4]

The coumarin (B35378) family of dyes is known for its blue fluorescence, high quantum yield, and sensitivity to the local environment.[4] Labeled conjugates of DMACA-SE can be used to track the distribution and dynamics of biomolecules in vitro and in vivo.[]

Principle of Labeling

The labeling reaction is a nucleophilic acyl substitution. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond, covalently attaching the DMACA fluorophore to the target molecule, and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a slightly alkaline pH (typically 7.5-9.0), which deprotonates the primary amine, increasing its nucleophilicity.[6]

Caption: Covalent bond formation between DMACA-SE and a primary amine.

Quantitative Data Summary

The photophysical properties of coumarin dyes can vary slightly based on their specific structure and environment. The following table summarizes typical properties for amine-reactive coumarin dyes.

| Property | Value | Source |

| Excitation Wavelength (λex) | ~354 - 445 nm | |

| Emission Wavelength (λem) | ~440 - 482 nm | |

| Typical Purity | ≥90-95% (HPLC) | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | |

| Reactive Group | N-hydroxysuccinimidyl ester (NHS/SE) | [1] |

| Target Functional Group | Primary amines (-NH₂) | [1] |

| Optimal Reaction pH | 7.5 - 9.0 | [3] |

Experimental Protocol: Labeling an Antibody with DMACA-SE

This protocol provides a general procedure for conjugating DMACA-SE to an IgG antibody. The amounts can be scaled depending on the quantity of antibody to be labeled.

I. Materials Required

-

DMACA-SE dye

-

Antibody or protein of interest (in an amine-free buffer)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 500 mM carbonate buffer, pH 8.3-9.5.[1][7] (Note: Avoid buffers containing primary amines like Tris or glycine).

-

Purification Column: Gel filtration resin (e.g., Sephadex G-25) or a spin column.[8]

-

Storage Buffer: 1X Phosphate-Buffered Saline (PBS) or other suitable buffer for the specific protein.

II. Reagent Preparation

-

Prepare the Antibody Solution:

-

Prepare the Dye Stock Solution:

-

Allow the vial of DMACA-SE to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of DMACA-SE by dissolving it in anhydrous DMSO.[1] For example, for a 1 µmol vial, add 100 µL of DMSO.

-

Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh and protected from light.[7]

-

III. Labeling Reaction

-

Initiate the Reaction:

-

While gently stirring, add a calculated amount of the 10 mM DMACA-SE stock solution to the antibody solution.

-

A common starting point is a 10-20 fold molar excess of dye to antibody. The optimal ratio may need to be determined empirically. For an IgG antibody (~150 kDa), this translates to adding approximately 15-25 µL of 10 mM dye stock for every 1 mL of a 2.5 mg/mL antibody solution.[1]

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[8] Gentle mixing or rotation during this time can improve labeling efficiency.

-

IV. Purification of the Labeled Antibody

It is critical to remove any unreacted, free dye from the labeled antibody conjugate.[9]

-

Prepare the Purification Column:

-

Equilibrate a gel filtration or spin column with your desired Storage Buffer (e.g., 1X PBS) according to the manufacturer's instructions.

-

-

Separate Conjugate from Free Dye:

-

Apply the entire reaction mixture to the top of the equilibrated column.

-

Elute the labeled antibody with the Storage Buffer. The larger antibody-dye conjugate will elute first, while the smaller, unconjugated dye molecules will be retained longer, allowing for separation.[1][]

-

Collect the fractions containing the blue-colored, labeled protein. The purified conjugate should be stored protected from light.

-

V. Storage of the Labeled Conjugate

-

Store the purified, labeled antibody at 4°C for short-term use or at -20°C for long-term storage.[11]

-

Adding a stabilizer such as BSA or glycerol (B35011) may be beneficial, depending on the final application and protein stability.

Experimental Workflow Visualization

References

- 1. biotium.com [biotium.com]

- 2. researchgate.net [researchgate.net]

- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 4. lubio.ch [lubio.ch]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Antibody Conjugation - Creative BioMart [creativebiomart.net]

- 8. researchgate.net [researchgate.net]

- 9. drmr.com [drmr.com]

- 11. Protein labeling protocol [abberior.rocks]

Application Notes: DMACA as a Fluorogenic Probe for Proanthocyanidin Localization in Fluorescence Microscopy

Introduction

4-Dimethylaminocinnamaldehyde (B146742) (DMACA) is a valuable tool in fluorescence microscopy for the specific in situ localization of proanthocyanidins (B150500) (PAs), also known as condensed tannins, in plant tissues.[1][2][3] PAs are polymeric phenolic compounds crucial for plant defense against herbivores and pathogens, and understanding their distribution at the cellular level is key to elucidating their biological functions.[1][2][3] DMACA acts as a fluorogenic probe, meaning it is essentially non-fluorescent on its own but becomes highly fluorescent upon reaction with PAs, enabling their high-resolution visualization within cell walls and inside cells.[1]

Principle of Detection

The fluorescence of the DMACA-PA complex arises from an intramolecular charge transfer (ICT) mechanism.[1] In an acidic environment, DMACA reacts specifically with the flavan-3-ol (B1228485) subunits of PAs, leading to the formation of a blue-colored precipitate that exhibits strong fluorescence in the red region of the spectrum.[1][2][4] This reaction provides high sensitivity and specificity for PAs.[1] The resulting fluorescence has a large Stokes shift (40-60 nm), which facilitates the separation of the emission signal from the excitation light, resulting in a high signal-to-noise ratio in imaging experiments.[1]

Key Applications

-

High-Resolution Localization of PAs: DMACA enables the precise localization of both soluble and cell-wall-bound PAs in various plant tissues, such as roots and leaves, using confocal microscopy.[1][2][3]

-

Co-localization Studies: Due to its spectral properties and high photostability, DMACA is compatible with other fluorescent dyes, allowing for the co-localization of PAs with other cellular components like cell wall polymers.[1][3]

-

Investigation of Plant-Microbe Interactions: By visualizing the distribution and potential changes in PA accumulation, DMACA can be used to study the role of these compounds in plant defense and symbiotic relationships.

-

Screening of Transgenic Plants: DMACA staining can be used as a screening tool to identify changes in PA accumulation in genetically modified plants.[5]

Advantages of DMACA as a Fluorescent Probe

-

High Specificity and Sensitivity: DMACA reacts specifically with PAs, providing a clear signal for their localization. The assay is reported to be up to five times more sensitive than the traditional vanillin (B372448) assay.[1]

-

Fluorogenic Properties: The probe's fluorescence is "turned on" upon binding to PAs, minimizing background fluorescence from unbound probe molecules.[1]

-

High Photostability: The DMACA-PA fluorophore is highly resistant to photobleaching, allowing for long-term imaging and time-lapse studies.[1]

-

Compatibility with Confocal Microscopy: The excitation and emission spectra of the DMACA-PA complex are well-suited for common laser lines available on confocal microscopes (e.g., 561 nm and 633 nm).[1]

-

Simple Staining Protocol: The staining procedure is straightforward and can be performed on fresh or fixed plant tissues.[1]

Limitations

Care must be taken when imaging tissues that exhibit autofluorescence in the red spectral region, as this can overlap with the DMACA-PA signal.[1][2][3] It is recommended to acquire images of unstained control tissues to assess the level of autofluorescence.

Data Presentation

Table 1: Photophysical Properties of DMACA and the DMACA-Proanthocyanidin Complex

| Property | DMACA (alone) | DMACA-Proanthocyanidin Complex | Reference(s) |

| Absorbance Maxima (λabs) | 250 ± 20 nm, 390 ± 30 nm | 650 ± 40 nm | [1][2][4] |

| Excitation Maximum (λex) | Not Fluorescent | ~650 nm | [2][4] |

| Emission Maximum (λem) | Not Fluorescent | ~690 nm | [2][4] |

| Stokes Shift | - | ~40 - 60 nm | [1] |

| Recommended Excitation | - | 561 nm or 633 nm laser lines | [1] |

Experimental Protocols

Protocol 1: Staining of Plant Tissues with DMACA for Confocal Microscopy

This protocol is adapted from Chowdhury et al. (2023).[1]

Materials:

-

Fresh or fixed plant tissue (e.g., roots, leaves)

-

DMACA reagent: 0.02% (w/v) 4-dimethylaminocinnamaldehyde in absolute ethanol (B145695) containing 0.8% (w/v) hydrochloric acid.

-

Ethanol series (100%, 70%, 50%, 30% in water)

-

Phosphate-buffered saline (PBS)

-

4% Agarose (B213101) in PBS

-

Microscope slides and coverslips

-

Mounting medium (e.g., PBS or a clearing solution)

Procedure:

-

Sample Preparation: Collect fresh plant material. If desired, fix the tissue using a standard fixation protocol.

-

Dehydration (for fixed tissue): If using fixed tissue, dehydrate through an ethanol series of increasing concentrations.

-

DMACA Staining: Incubate the samples in the DMACA reagent for 15 minutes at room temperature. The development of a blue/purple precipitate indicates the presence of PAs.

-

Rehydration: Rehydrate the stained samples by incubating them for 10 minutes in each solution of a decreasing ethanol series (100%, 70%, 50%, 30%, and finally distilled water).

-

Embedding (for sectioning): Keep the rehydrated samples in PBS. For sectioning, embed the tissues in 4% agarose in PBS.

-

Sectioning: Using a vibratome or microtome, cut sections of the desired thickness (e.g., 70 µm).

-

Mounting: Mount the sections on a microscope slide in a suitable mounting medium.

-

Imaging: Image the samples using a confocal laser scanning microscope.

Imaging Parameters:

-

Excitation: Use a 561 nm or 633 nm laser line.

-

Emission: Collect the fluorescence emission in the range of 650-750 nm.

-

Controls: Image unstained tissue sections to assess autofluorescence.

Protocol 2: Counterstaining with Calcofluor White

To visualize cell walls in conjunction with PAs, a counterstain like Calcofluor White can be used.

Procedure:

-

Follow steps 1-6 of Protocol 1.

-

After sectioning, incubate the DMACA-stained root sections with a 100 µL solution of Calcofluor White M2R for 5 minutes at room temperature.

-

Briefly wash the sections with water.

-

Mount the sections on a glass slide and image.

Imaging Parameters for Calcofluor White:

-

Excitation: 405 nm laser line.

-

Emission: Collect fluorescence in the blue channel.

Mandatory Visualization

Caption: Experimental workflow for staining plant tissues with DMACA for fluorescence microscopy.

Caption: Principle of proanthocyanidin detection using DMACA.

References